molecular formula C5H13Cl3Si2 B14713502 Trichloro[2-(trimethylsilyl)ethyl]silane CAS No. 18157-34-1

Trichloro[2-(trimethylsilyl)ethyl]silane

Cat. No.: B14713502
CAS No.: 18157-34-1
M. Wt: 235.7 g/mol
InChI Key: CKRZAXVTMKYCTE-UHFFFAOYSA-N
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Description

Trichloro[2-(trimethylsilyl)ethyl]silane (Cl₃Si-CH₂CH₂-Si(CH₃)₃) is an organosilicon compound characterized by a trichlorosilane group bonded to an ethyl chain substituted with a trimethylsilyl (TMS) moiety. This dual-silicon structure confers unique steric and electronic properties, making it a candidate for specialized applications in surface modification, polymer chemistry, and as a silylating agent in organic synthesis.

Properties

CAS No.

18157-34-1

Molecular Formula

C5H13Cl3Si2

Molecular Weight

235.7 g/mol

IUPAC Name

trichloro(2-trimethylsilylethyl)silane

InChI

InChI=1S/C5H13Cl3Si2/c1-9(2,3)4-5-10(6,7)8/h4-5H2,1-3H3

InChI Key

CKRZAXVTMKYCTE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process involves the following steps:

    Reaction of 2-(trimethylsilyl)ethanol with trichlorosilane: This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Trichloro[2-(trimethylsilyl)ethyl]silane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Bases: Pyridine, triethylamine

    Solvents: Anhydrous solvents such as toluene or dichloromethane

Major Products Formed:

    Silanols: Formed through hydrolysis

    Substituted Silanes: Formed through nucleophilic substitution

Scientific Research Applications

Chemistry:

    Protecting Groups: Trichloro[2-(trimethylsilyl)ethyl]silane is used as a protecting group for alcohols and amines in organic synthesis.

    Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions to form carbon-silicon bonds.

Biology and Medicine:

    Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Biocompatible Materials: It is used in the synthesis of biocompatible materials for medical implants and devices.

Industry:

    Silicone Production: this compound is a precursor in the production of silicones and siloxanes used in various industrial applications.

    Surface Modification: It is used to modify surfaces to make them hydrophobic or to introduce functional groups.

Mechanism of Action

Mechanism: The mechanism of action of trichloro[2-(trimethylsilyl)ethyl]silane involves the formation of reactive intermediates such as silyl cations or silanols. These intermediates can undergo further reactions to form stable products.

Molecular Targets and Pathways:

    Silylation: The compound targets hydroxyl and amino groups, converting them into silyl ethers or silyl amines.

    Cross-Coupling: It participates in cross-coupling reactions to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds.

Comparison with Similar Compounds

Trichloro(chloromethyl)silane (Cl₃Si-CH₂Cl)

  • Molecular Formula : CH₂Cl₄Si
  • Key Properties : Smaller substituent (chloromethyl) increases reactivity due to reduced steric hindrance. Widely used in silicone polymer synthesis .
  • Contrast : The TMS group in the target compound reduces electrophilicity, favoring controlled reactions over rapid hydrolysis.

Trichloro(3-chloro-2-methylpropyl)silane (Cl₃Si-CH(CH₂Cl)CH₃)

  • Molecular Formula : C₄H₈Cl₄Si
  • Key Properties : Branched alkyl chain with chlorine substituents enhances hydrophobicity and resistance to oxidation. Applications include waterproof coatings .
  • Contrast : The linear TMS-ethyl chain in the target compound may improve thermal stability and surface adhesion .

Comparison with Cyclohexenyl-Substituted Trichlorosilanes

Trichloro[2-(3-cyclohexen-1-yl)ethyl]silane (CAS 18290-60-3)

  • Molecular Formula : C₈H₁₃Cl₃Si
  • Key Properties : The cyclohexenyl group enables π-stacking interactions, observed in crystallographic studies to induce folded molecular conformations .
  • Contrast: The TMS group lacks π-electrons, eliminating π-stacking but improving solubility in nonpolar solvents .

Comparison with Aromatic and Heterocyclic Derivatives

4-[2-(Trichlorosilyl)ethyl]pyridine

  • Molecular Formula : C₇H₉Cl₃NSi
  • Key Properties: The pyridine ring facilitates coordination with transition metals, useful in catalysis and organometallic synthesis .
  • Contrast : The TMS group in the target compound may hinder metal coordination but enhance hydrolytic stability .

Adamantylethyltrichlorosilane

  • Molecular Formula : C₁₂H₂₁Cl₃Si
  • Key Properties : The adamantyl group provides extreme steric bulk, reducing reactivity but increasing thermal stability. Used in high-performance silicones .
  • Contrast : The TMS group offers moderate steric hindrance, balancing reactivity and stability for versatile applications .

Physicochemical Properties and Reactivity

While direct data on the target compound is unavailable, trends from similar silanes suggest:

  • Hydrolysis Rate : Slower than Trichloro(chloromethyl)silane due to steric shielding by TMS .
  • Thermal Stability : Higher than aliphatic analogs, comparable to adamantyl derivatives .
  • Surface Energy : Likely lower than polar derivatives (e.g., pyridyl-substituted silanes), enhancing compatibility with hydrophobic substrates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
Trichloro[2-(trimethylsilyl)ethyl]silane C₅H₁₃Cl₃Si₂ 255.69 (calc) 2-(trimethylsilyl)ethyl Silylation, surface modification
Trichloro(chloromethyl)silane CH₂Cl₄Si 183.92 Chloromethyl Silicone synthesis
Trichloro[2-(3-cyclohexenyl)ethyl]silane C₈H₁₃Cl₃Si 243.64 3-cyclohexenyl ethyl π-stacking in crystal structures
4-[2-(Trichlorosilyl)ethyl]pyridine C₇H₉Cl₃NSi 259.59 4-pyridyl ethyl Organometallic ligands

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